{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE
Description
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-methoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4/c1-11-7-14(24-2)5-6-15(11)18(23)25-10-17(22)21-9-12-3-4-13(19)8-16(12)20/h3-8H,9-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEHGROAPWBNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl chloride with ammonia or an amine to form the corresponding benzylamine.
Esterification: The benzylamine intermediate is then reacted with 4-methoxy-2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Oxidation: The final step involves the oxidation of the ester to introduce the oxoethyl group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxoethyl group.
Substitution: The fluorinated benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE involves its interaction with specific molecular targets. The fluorinated benzyl group may enhance binding affinity to certain enzymes or receptors, while the oxoethyl and methoxy-methylbenzoate moieties contribute to its overall bioactivity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. Triazole-Containing Antifungal Derivatives
Compounds such as those described in (e.g., methyl 4-((1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-pyrazol-4-yl)ethynyl)benzoate) share the 2,4-difluorophenyl motif but incorporate triazole and pyrazole rings. These are synthesized via epoxide ring-opening reactions followed by amidation or ester hydrolysis . In contrast, the target compound lacks heterocyclic systems, relying instead on a carbamoyl-methyl linker, which may reduce metabolic instability compared to triazole derivatives.
b. Benzothiazine-Based Carboxylates
highlights methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates, which feature a sulfonamide-bridged bicyclic core. These compounds are synthesized from substituted anthranilic acids via sulfonylation and cyclization. The target compound’s simpler benzoate ester structure avoids the challenges of regioselective substitutions encountered in benzothiazine synthesis .
c. Carbamothioyl and Hydrazone Derivatives
and describe methyl benzoates with carbamothioyl (e.g., methyl 4-(2-{2-[(4-methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate) or carbohydrazonoyl groups. These derivatives often require multi-step reactions involving thio-urea formation or hydrazone coupling. The target compound’s carbamoyl group may offer improved hydrolytic stability compared to thioamide analogs .
Physicochemical Properties
*Estimated using fragment-based methods (e.g., XLogP3).
Stability and Reactivity
- Hydrolytic Stability : The target compound’s ester group is less prone to hydrolysis than the sulfonate esters in or the thioamides in , which require alkaline conditions for degradation .
- Metabolic Resistance: Fluorine atoms on the benzyl group may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs (e.g., ’s azo compounds) .
Biological Activity
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate (CAS Number: 1794799-05-5) is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₇F₂N O₄
- Molecular Weight : 349.3 g/mol
- Structure : The compound features a difluorophenyl group attached to a carbamoyl moiety and a methoxy-substituted benzoate.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticancer : Exhibits potential in inhibiting cancer cell proliferation.
- Antimicrobial : Shows activity against certain bacterial strains.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the difluorophenyl group enhances binding affinity and selectivity towards these targets, which may modulate various biochemical pathways.
Anticancer Activity
A study investigated the compound's effectiveness against various cancer cell lines. It demonstrated significant cytotoxicity against:
- Colon Carcinoma (HCT-116) : IC₅₀ value of 6.2 μM.
- Breast Cancer (T47D) : IC₅₀ values of 43.4 μM and 27.3 μM for different derivatives.
These results suggest that the compound could be developed as a potential anticancer agent.
Antimicrobial Properties
The compound has been screened for antimicrobial activity against several bacterial strains:
- Staphylococcus aureus
- Escherichia coli
Results indicated effective inhibition, positioning it as a candidate for further development in antimicrobial therapies.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| {[(2,4-Difluorophenyl)methyl]carbamoyl}acetic acid | Similar structure with acetic acid | Moderate anticancer activity |
| {[(2,4-Difluorophenyl)methyl]carbamoyl}propionic acid | Similar structure with propionic acid | Antimicrobial activity noted |
This comparison highlights the unique properties of this compound in terms of its potency and specificity.
Case Studies
-
In vitro Studies on Cancer Cell Lines :
- A series of experiments were conducted using various concentrations of the compound on cancer cell lines. The results consistently showed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer drug.
-
Antimicrobial Testing :
- The compound was tested against multiple strains in laboratory settings. It demonstrated effective inhibition comparable to standard antibiotics, indicating its potential utility in treating bacterial infections.
Q & A
Q. Table 1: Analytical Data Comparison
| Technique | Key Parameters | Source |
|---|---|---|
| LCMS | m/z 523 [M+H]⁺ | |
| HPLC | Retention time: 1.05 minutes (SQD-AA05) | |
| X-ray Diffraction | Monoclinic P2₁/c, a=9.0508 Å, β=102.5° |
Basic: What synthetic routes are documented for this compound, and what are their critical steps?
Methodological Answer:
Synthesis typically involves:
Core Benzoate Formation: Methoxy and methyl groups are introduced via esterification or Friedel-Crafts alkylation (similar to , which uses 4-methoxy-2-methylbenzoate precursors).
Carbamoyl Coupling: Reacting a 2,4-difluorophenylmethylamine derivative with activated carbonyl intermediates (e.g., Reference Example 109 in ).
Purification: Column chromatography or recrystallization to isolate the product.
Critical Steps:
- Anhydrous Conditions: Essential for carbamoyl bond formation to prevent hydrolysis.
- Catalyst Optimization: Use of coupling agents like HATU or EDCI (referenced in for analogous reactions).
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
Contradictions in biological activity (e.g., receptor binding affinity) may arise from:
- Assay Variability: Differences in buffer pH, temperature, or cell lines. Validate using standardized protocols (e.g., ’s impurity profiling for metabolite interference).
- Structural Confirmation: Ensure batch-to-batch consistency via LCMS and NMR ().
- Meta-Analysis: Cross-reference data with structurally related compounds (e.g., ’s diazaspiro derivatives).
Example Workflow:
Replicate assays under controlled conditions.
Perform competitive binding studies with known ligands.
Use computational docking to validate binding poses.
Advanced: What strategies are effective for studying metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Microsome Assays: Incubate with liver microsomes and identify metabolites via LC-MS/MS (e.g., ’s impurity analysis for potential metabolites).
- Forced Degradation Studies: Expose the compound to acidic, basic, oxidative, and photolytic conditions (similar to ’s safety data protocols).
- Stable Isotope Labeling: Track degradation products using ¹³C/²H isotopes (referenced in for tracking reaction pathways).
Q. Table 2: Degradation Conditions and Outcomes
| Condition | Observed Degradation Products | Analytical Tool |
|---|---|---|
| Acidic (pH 2) | Hydrolysis of ester/carbamoyl bonds | LCMS |
| UV Light | Photo-oxidation of methoxy groups | NMR |
Basic: How should researchers optimize storage conditions to maintain compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials ( recommends similar conditions for methyl esters).
- Solubility Considerations: Use anhydrous DMSO or ethanol for stock solutions to prevent hydrolysis (’s benzoate derivatives guide).
- Long-Term Stability Monitoring: Conduct periodic HPLC checks (e.g., every 6 months) to detect degradation.
Advanced: What computational methods can predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model binding to fluorinated phenyl-targeted receptors (e.g., ’s crystallography data provides starting coordinates).
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify reactive sites (as in for diazenyl derivatives).
- Pharmacophore Mapping: Align with known bioactive scaffolds (e.g., ’s thiazol-2-yl carbamoyl analogs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
